3-(2,5-Dimethylphenylthio)pivalic acid
Description
3-(2,5-Dimethylphenylthio)pivalic acid is a structurally modified derivative of pivalic acid (trimethylacetic acid, (CH₃)₃CCO₂H), a branched short-chain carboxylic acid. The compound features a pivalic acid backbone substituted with a 2,5-dimethylphenylthio group at the third carbon position. This thioether linkage introduces unique steric and electronic properties, distinguishing it from simpler pivalic acid derivatives. The bulky tert-butyl group of pivalic acid confers high metabolic stability, while the aromatic thioether moiety may enhance directing-group capabilities in catalytic reactions or alter solubility and pharmacokinetic behavior .
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H18O2S/c1-9-5-6-10(2)11(7-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
WUOVGUBMQYRYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C)(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(2,5-dimethylphenylthio)pivalic acid and related compounds:
Reactivity in Catalytic Processes
The thioether group in this compound may act as a directing group in palladium-catalyzed C–H functionalization reactions. Evidence suggests that sulfur-containing directing groups enhance regioselectivity in C–S bond formation compared to oxygen-based analogues (e.g., pivaloyl esters). For instance, Pd-catalyzed reactions often exploit sulfur’s strong coordination to transition metals, enabling selective C–H activation at proximal sites . In contrast, pivalic acid itself lacks directing groups, limiting its utility in such catalytic cycles.
Metabolic Pathways
Pivalic acid is metabolized to pivaloylcarnitine and pivaloylglycine in vivo, which are excreted renally . The introduction of the 2,5-dimethylphenylthio group in this compound likely alters its metabolic fate.
Solubility and Stability
In contrast, pivaloylcarnitine’s zwitterionic structure increases solubility in biological matrices .
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